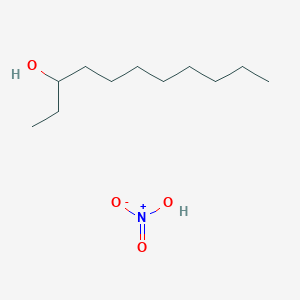
Nitric acid;undecan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;undecan-3-ol is a compound that combines the properties of nitric acid and undecan-3-ol. Nitric acid is a highly corrosive and powerful oxidizing agent, widely used in various industries. Undecan-3-ol, on the other hand, is an organic compound with antimicrobial properties, commonly found in essential oils and plant extracts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid typically involves the Ostwald process, where ammonia is oxidized to produce nitric oxide, which is then further oxidized to nitrogen dioxide and absorbed in water to form nitric acid . Undecan-3-ol can be synthesized through the reduction of undecan-3-one using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of nitric acid follows the Ostwald process due to its efficiency and cost-effectiveness . The production of undecan-3-ol on an industrial scale involves the extraction from natural sources or chemical synthesis from precursors like undec-3-ene .
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid;undecan-3-ol undergoes various chemical reactions, including:
Oxidation: Nitric acid acts as a strong oxidizing agent, converting organic compounds into their oxidized forms.
Reduction: Undecan-3-ol can be reduced to undecan-3-one using oxidizing agents.
Substitution: Nitric acid can participate in nitration reactions, where a nitro group is introduced into an organic molecule.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid is used as the oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent for undecan-3-ol.
Substitution: Sulfuric acid is often used as a catalyst in nitration reactions involving nitric acid.
Major Products Formed
Oxidation: Oxidized organic compounds, such as carboxylic acids.
Reduction: Undecan-3-one from undecan-3-ol.
Substitution: Nitro compounds from nitration reactions.
Aplicaciones Científicas De Investigación
Nitric acid;undecan-3-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of nitric acid;undecan-3-ol involves:
Comparación Con Compuestos Similares
Similar Compounds
Undecan-2-ol: Another alcohol with similar antimicrobial properties.
Undecan-3-one: A ketone that can be reduced to undecan-3-ol.
Nitrous Acid: A related compound with similar oxidizing properties.
Uniqueness
Nitric acid;undecan-3-ol is unique due to its combined properties of strong oxidation from nitric acid and antimicrobial activity from undecan-3-ol. This dual functionality makes it valuable in various applications, from chemical synthesis to antimicrobial research .
Propiedades
Número CAS |
110955-02-7 |
|---|---|
Fórmula molecular |
C11H25NO4 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
nitric acid;undecan-3-ol |
InChI |
InChI=1S/C11H24O.HNO3/c1-3-5-6-7-8-9-10-11(12)4-2;2-1(3)4/h11-12H,3-10H2,1-2H3;(H,2,3,4) |
Clave InChI |
YKEJCDHOMDMNBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


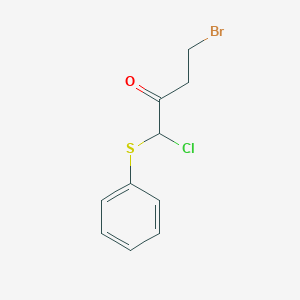
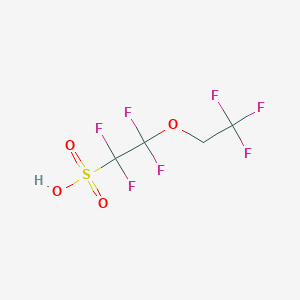
![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)

![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
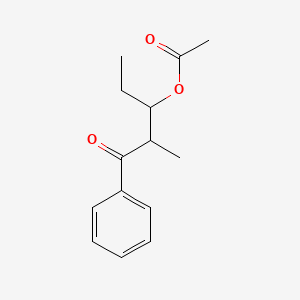
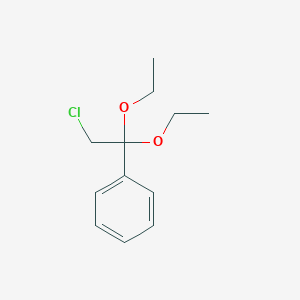
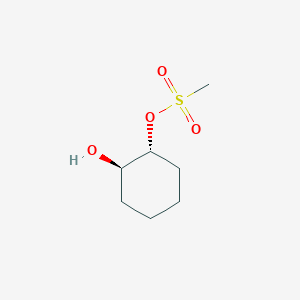
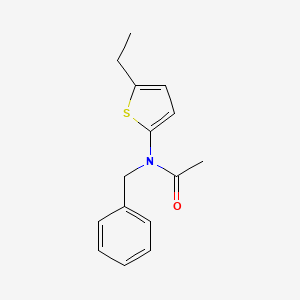
![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
